Ethyl 2-amino-4-bromo-6-methylbenzoate
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Overview
Description
Ethyl 2-amino-4-bromo-6-methylbenzoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid and features a bromine atom, an amino group, and an ethyl ester group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-bromo-6-methylbenzoate typically involves the bromination of 2-amino-6-methylbenzoic acid followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The esterification step involves reacting the brominated product with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-bromo-6-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Catalysts like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-4-substituted-6-methylbenzoates.
Oxidation: Formation of 2-nitro-4-bromo-6-methylbenzoate.
Reduction: Formation of 2-amino-4-bromo-6-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 2-amino-4-bromo-6-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-bromo-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The bromine atom and amino group play crucial roles in its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-chloro-6-methylbenzoate
- Ethyl 2-amino-4-fluoro-6-methylbenzoate
- Ethyl 2-amino-4-iodo-6-methylbenzoate
Uniqueness
Ethyl 2-amino-4-bromo-6-methylbenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-amino-4-bromo-6-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCJQVICZLXVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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